Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride
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Overview
Description
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride typically involves the reduction of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. A common method includes the use of a palladium on carbon (Pd/C) catalyst in ethanol under a hydrogen atmosphere . The reaction mixture is stirred for several hours, followed by filtration to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to different tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a Pd/C catalyst is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as fungicides and insecticides.
Mechanism of Action
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial properties .
Comparison with Similar Compounds
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride can be compared with other quinoxaline derivatives, such as:
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate: This compound is a precursor in the synthesis of the dihydrochloride derivative.
Quinoxaline-2-carboxylate derivatives: These compounds exhibit similar biological activities but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may enhance its solubility and stability.
Properties
Molecular Formula |
C12H18Cl2N2O2 |
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Molecular Weight |
293.19 g/mol |
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C12H16N2O2.2ClH/c1-2-16-12(15)7-9-8-13-10-5-3-4-6-11(10)14-9;;/h3-6,9,13-14H,2,7-8H2,1H3;2*1H |
InChI Key |
ZWZOUAPKAYXVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CNC2=CC=CC=C2N1.Cl.Cl |
Origin of Product |
United States |
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